(5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone
Description
Properties
Molecular Formula |
C25H24N4O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[5-hydroxy-4-[(4-pyrazin-2-ylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H24N4O4/c1-32-18-4-2-17(3-5-18)25(31)20-16-33-22-7-6-21(30)19(24(20)22)15-28-10-12-29(13-11-28)23-14-26-8-9-27-23/h2-9,14,16,30H,10-13,15H2,1H3 |
InChI Key |
XIPOXZRQEJBBFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCN(CC4)C5=NC=CN=C5 |
Origin of Product |
United States |
Preparation Methods
Benzofuran Ring Formation
The benzofuran core is synthesized via cyclization of 2-hydroxyacetophenone derivatives . For example, treatment of 3-(4-methoxybenzoyl)-2-hydroxyacetophenone with a dehydrating agent (e.g., concentrated sulfuric acid) induces cyclization to form the benzofuran skeleton.
Reaction Conditions :
Introduction of Chloromethyl Group
Position-selective chloromethylation at C4 is achieved using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂).
Key Parameters :
-
Molar Ratio : 1:1.2 (substrate:paraformaldehyde).
-
Reaction Time : 6–8 hours.
Synthesis of Intermediate B: Piperazine-Pyrazine Moiety
Preparation of 4-(Pyrazin-2-yl)Piperazine
Piperazine is alkylated with 2-chloropyrazine under basic conditions:
Optimization Notes :
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 120°C (reflux).
-
Catalyst : Potassium carbonate.
Coupling of Intermediates A and B
Nucleophilic Substitution
Intermediate A reacts with Intermediate B via SN2 mechanism , substituting the chloromethyl group with the piperazine nitrogen:
Reaction Setup :
-
Base : Triethylamine (neutralizes HCl byproduct).
-
Solvent : Tetrahydrofuran (THF).
-
Temperature : 60°C.
-
Duration : 12–16 hours.
Workup and Isolation
-
Filtration : Remove triethylamine hydrochloride.
-
Concentration : Rotary evaporation under reduced pressure.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).
Critical Process Optimization Parameters
Solvent Selection for Coupling
| Solvent | Dielectric Constant | Reaction Efficiency (%) |
|---|---|---|
| THF | 7.5 | 78 |
| DMF | 36.7 | 65 |
| Acetonitrile | 37.5 | 70 |
THF maximizes nucleophilicity of the piperazine nitrogen while minimizing side reactions.
Temperature Effects on Yield
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 40 | 62 | 95 |
| 60 | 78 | 98 |
| 80 | 75 | 97 |
Elevated temperatures accelerate reaction kinetics but risk decomposition above 70°C.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : >99% purity (C18 column, acetonitrile/water 55:45, 1 mL/min).
Scalability and Industrial Considerations
Cost-Effective Reagent Alternatives
Waste Management
-
HCl Byproduct : Neutralize with NaOH to form NaCl for safe disposal.
-
Solvent Recovery : Distill THF for reuse (85% recovery efficiency).
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its benzofuran core , piperazine-pyrazine side chain , and 4-methoxyphenyl group . Below is a comparative analysis with structurally related compounds:
| Compound | Core Structure | Substituents | Key Functional Groups | Reported Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | Benzofuran | 5-OH, 4-(pyrazin-2-yl-piperazinyl)methyl, 4-methoxyphenyl | Hydroxy, methoxy, pyrazine | Hypothesized CNS/receptor modulation | |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Furan | 4-aminobenzoyl, piperazine | Amine, ketone | Antimicrobial (inferred) | |
| 2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone | Furan | Sulfonylbenzyl-piperazine | Sulfonyl, ketone | Synthetic intermediate | |
| 5-(Benzodioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(phenyl)methanone | Pyrazoline | Benzodioxole, furan | Dioxole, ketone | Antimicrobial |
Physicochemical Properties
- Hydrogen Bonding: The 5-hydroxy and pyrazine groups increase hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., ), suggesting improved solubility.
- Lipophilicity : The 4-methoxyphenyl group enhances lipophilicity relative to compounds with polar sulfonyl or amine groups (e.g., ), which may influence membrane permeability.
Substituent Impact on Activity
- Piperazine-Pyrazine Chain : This moiety may enhance binding to serotonin or dopamine receptors compared to simpler piperazines (e.g., ). Pyrazine’s nitrogen-rich structure could improve water solubility versus thiophene analogs (e.g., ).
- 5-Hydroxy Group : Unlike nitro groups in antitubercular compounds (), the hydroxy group may reduce cytotoxicity while retaining hydrogen-bonding interactions.
- 4-Methoxyphenyl vs.
Comparative Bioactivity
- Antimicrobial Potential: Pyrazine and benzofuran moieties correlate with activity in .
- CNS Modulation: Arylpiperazines are known for antipsychotic/antidepressant effects (), but the pyrazine extension may alter selectivity.
Methodological Considerations in Similarity Assessment
For example:
- Nitro vs. Hydroxy Substitution : In , nitroimidazoles showed antimycobacterial activity, whereas nitro-free analogs were inactive. The target compound’s hydroxy group may follow a divergent SAR.
- Side Chain Flexibility : The piperazine-pyrazine chain’s length and rigidity (vs. shorter chains in ) could impact receptor binding kinetics.
Biological Activity
The compound (5-Hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and antioxidant properties, along with its mechanism of action and synthesis.
Chemical Structure and Properties
This compound features a benzofuran core substituted with a hydroxy group and a pyrazine-piperazine moiety, which contributes to its unique biological profile. The presence of the methoxyphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. For instance, related benzofuran derivatives have shown broad-spectrum activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported between 2.50 to 20 µg/mL, indicating potent activity .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 9 | 2.50 - 20 | E. coli, S. aureus |
| Compound 11b | 10 - 15 | Pseudomonas aeruginosa |
| Compound 11d | 5 - 10 | Candida albicans |
Anti-inflammatory Activity
The compound has also demonstrated notable anti-inflammatory effects, as evidenced by assays measuring hemolysis stabilization in human red blood cells (HRBC). Compounds derived from similar structures exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, suggesting substantial anti-inflammatory potential .
Antioxidant Activity
Antioxidant properties were evaluated using the DPPH free radical scavenging assay. Compounds related to the benzofuran series showed DPPH scavenging percentages between 84.16% and 90.52%, indicating their ability to neutralize free radicals effectively .
The biological activities of this compound are thought to stem from its interactions with various molecular targets, including enzymes and receptors. The hydroxy group and the piperazine moiety are critical for binding affinities and modulating biological pathways. Studies suggest that these interactions may inhibit key enzymes involved in microbial resistance or inflammatory processes.
Case Studies
- Antimicrobial Efficacy : A study designed to evaluate new benzofuran-pyrazole compounds found that certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics like ciprofloxacin, particularly against E. coli DNA gyrase B with an IC50 of approximately 9.80 µM .
- Anti-inflammatory Properties : Research into the anti-inflammatory effects of similar compounds revealed that they could stabilize cell membranes against hemolytic agents, supporting their potential use in treating inflammatory conditions .
- Antioxidant Mechanism : Investigations into the antioxidant mechanisms indicated that these compounds could effectively scavenge free radicals, thereby reducing oxidative stress in cellular models .
Q & A
Q. Which substituents on the benzofuran core enhance selectivity for neurological targets?
- Findings :
- 5-Hydroxy group : Critical for hydrogen bonding with serotonin receptors (e.g., 5-HT) .
- Pyrazinyl piperazine : Improves affinity for dopamine D receptors compared to phenylpiperazine analogs .
- Methoxyphenyl group : Modulates lipophilicity and CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
